N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide
Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide, also known as DMAN, is a chemical compound that has been widely used in scientific research. DMAN is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. By inhibiting CK2 activity, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide can block the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In neurons, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide can protect against oxidative stress and prevent cell death. In addition, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has been shown to have anti-inflammatory and antiviral effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has some limitations for lab experiments. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experiments. In addition, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has low solubility in water, which can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for the use of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide in scientific research. One direction is the development of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another direction is the use of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide as a tool for studying the role of CK2 in viral infections. Finally, the development of more stable and water-soluble N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide analogs could improve the reproducibility and ease of use of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide in lab experiments.
Conclusion:
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide is a potent inhibitor of the protein kinase CK2 and has been widely used in scientific research. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has shown promise as a therapeutic agent for the treatment of cancer and neurodegenerative diseases and has also been shown to have antiviral activity. While N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has some limitations for lab experiments, it remains a useful tool for studying the role of CK2 in various cellular processes.
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by blocking CK2 activity, which is involved in the regulation of cell growth and survival. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has also been shown to protect neurons from cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In addition, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has been shown to have antiviral activity against several viruses, including HIV and HCV.
properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-13-17(24-22(27)15-10-6-7-11-18(15)25(28)29)20(31-2)12-16(19)23-21(26)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCDCGWUYYBTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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